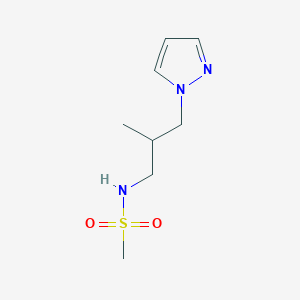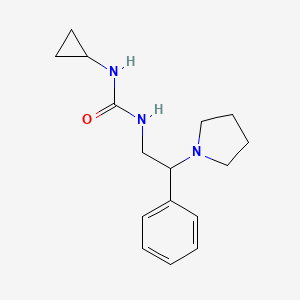
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide (MPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer cells.
Wirkmechanismus
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH and an increase in intracellular acidity, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on CAIX, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has several advantages for lab experiments, including its potency, specificity, and low toxicity. However, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide. One area of interest is the development of N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide analogs with improved stability and solubility. Additionally, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide could be further investigated for its potential applications in cancer imaging and as a therapeutic agent for other diseases, such as osteoporosis and glaucoma.
Conclusion
In conclusion, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide is a promising compound with potential applications in cancer research and other fields of study. Its inhibition of CAIX and other biochemical and physiological effects make it a valuable tool for understanding the mechanisms of disease and developing new therapies. Further research is needed to fully explore the potential of N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide and its analogs.
Synthesemethoden
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide can be synthesized using various methods, including the reaction of 2-methyl-3-pyrazol-1-ylpropylamine with methanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been extensively studied for its potential applications in cancer research. CAIX is overexpressed in several types of cancer cells, including breast, lung, and renal cell carcinoma. N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. Additionally, N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide has been investigated for its potential use as a diagnostic tool for cancer imaging.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-pyrazol-1-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(6-10-14(2,12)13)7-11-5-3-4-9-11/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYFLCFFNAAORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)CN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)


![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)


